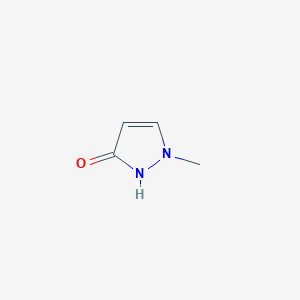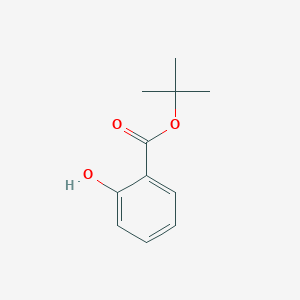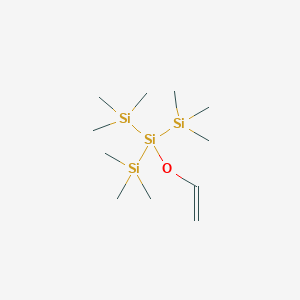
Tris(trimethylsilyl)silyl vinyl ether
Vue d'ensemble
Description
Tris(trimethylsilyl)silyl vinyl ether, also known as Tris(trimethylsilyl)silyloxyethylene or Vinyloxytris(trimethylsilyl)silane, is a chemical compound with the empirical formula C11H30OSi4 . It has a molecular weight of 290.70 . This compound is used for diastereoselective [2+2] cyclizations, cross-Aldol cascade reactions, diastereoselective sequential reactions for generating polyols, accessing distinct diastereomers, and 4-component reactions .
Molecular Structure Analysis
The molecular structure of Tris(trimethylsilyl)silyl vinyl ether is characterized by its IUPAC name ethenoxy-tris(trimethylsilyl)silane . The InChI string and the Canonical SMILES string provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis
Tris(trimethylsilyl)silyl vinyl ether has a molecular weight of 290.70 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 5 rotatable bond count . Its exact mass and monoisotopic mass are 290.13737171 g/mol . It has a topological polar surface area of 9.2 Ų and a heavy atom count of 16 .Applications De Recherche Scientifique
Radical-Mediated Desulfonylation :
- Tris(trimethylsilyl)silyl vinyl ether is used in radical-mediated silyl- and germyldesulfonylations of various vinyl sulfones. This process leads to the formation of vinyl and (alpha-fluoro)vinyl silanes and germanes, which are important in Pd-catalyzed cross-couplings with aryl halides (Wnuk, Garcia, & Wang, 2004).
Photolabile Protecting Group for Alcohols :
- The compound serves as a photolabile protecting group for primary and secondary alcohols. Its ethers are stable under various synthetic conditions but can be deprotected through photolysis, yielding the original alcohols (Brook, Gottardo, Balduzzi, & Mohamed, 1997).
Aldehyde Cross-Aldol Cascade Reaction :
- In the field of organic synthesis, it is used in aldehyde-derived silyl enol ethers to produce aldehyde cross-aldol products with high yields and selectivity. This application is significant for creating complex organic molecules (Boxer & Yamamoto, 2006).
Living Cationic Polymerization :
- It plays a role in living cationic polymerization, specifically in the synthesis of bifunctional silyl enol ethers for living poly(vinyl ethers). This application is crucial in polymer science for creating specific polymer architectures (Fukui, Sawamoto, & Higashimura, 1993).
Influence on Reactivities in Organic Chemistry :
- The reactivities of allylsilanes and silyl enol ethers are affected by tris(trimethylsilyl)silyl groups, as observed in their reactions with benzhydrylium ions. This finding has implications for the understanding of reaction mechanisms in organic chemistry (Laub, Yamamoto, & Mayr, 2010).
Silicon-Containing Bilayer Resists :
- It's used in the synthesis of silicon-containing polymers for bilayer resists. These polymers exhibit qualities like high oxygen plasma etch resistance and hydrophobicity, important in material science applications (Boardman, Kessel, & Rhyner, 1999).
Photopolymerization in Material Science :
- The compound is used in photopolymerization systems for divinylether and epoxy monomers. Its presence enhances the polymerization rate and conversion, crucial in the development of polymer networks (Telitel et al., 2012).
Safety And Hazards
Orientations Futures
Future research directions include the preparation of vinyl silyl ethers and disiloxanes via the Silyl-Heck reaction of silyl ditriflates . This work represents a highly practical means of accessing diverse classes of vinyl silyl ether substrates in an efficient and direct manner with complete regiomeric and geometric selectivity .
Propriétés
IUPAC Name |
ethenoxy-tris(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H30OSi4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1H2,2-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZQENSANSNYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](OC=C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H30OSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467373 | |
| Record name | Tris(trimethylsilyl)silyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl)silyl vinyl ether | |
CAS RN |
861445-91-2 | |
| Record name | Tris(trimethylsilyl)silyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilyl)silyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



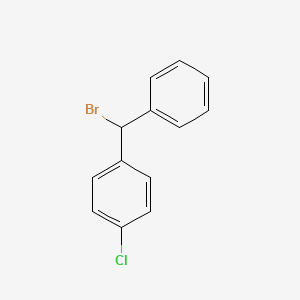
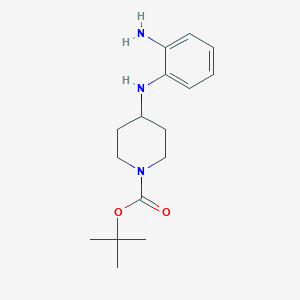
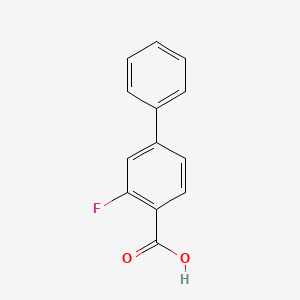
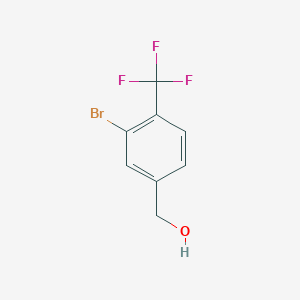
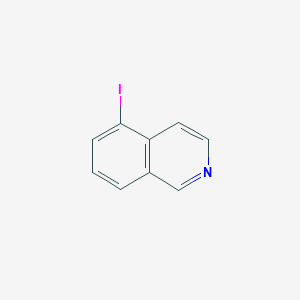
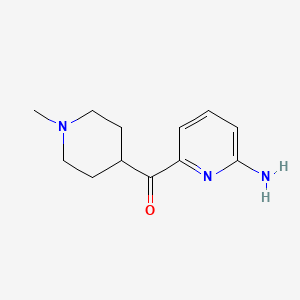
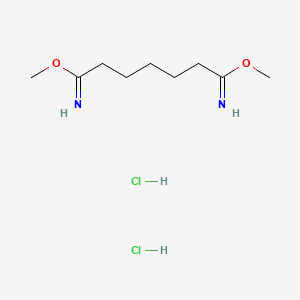
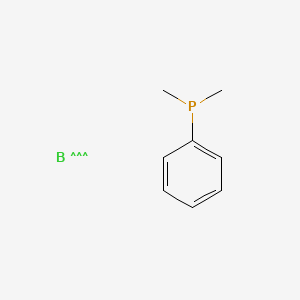
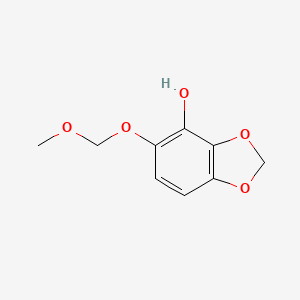
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

